molecular formula C21H23NO2 B14104164 Olopatadine Carbaldehyde

Olopatadine Carbaldehyde

Cat. No.: B14104164
M. Wt: 321.4 g/mol
InChI Key: CTBUVTVWLYTOGO-UHFFFAOYSA-N
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Description

Olopatadine Carbaldehyde is a structurally characterized impurity and degradation product of Olopatadine, an active pharmaceutical ingredient (API) used as a histamine H1 receptor antagonist and mast cell stabilizer in medications for allergic conjunctivitis and rhinitis . This compound, with the chemical name (Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carbaldehyde and a molecular formula of C20H21NO2, serves as a critical reference standard in pharmaceutical analysis . Its primary research value lies in quality control and stability testing for Olopatadine-based drug products, such as ophthalmic solutions. Scientific studies have identified and isolated the E and Z isomers of this compound as major photodegradation impurities that form when Olopatadine hydrochloride ophthalmic solution is subjected to UV-visible light, a process explained by a photolytic Norrish type-1 reaction . The formation of this impurity can be influenced by the presence of formulation excipients like Benzalkonium chloride . By using this well-characterized impurity standard, researchers can accurately identify, monitor, and quantify the levels of this compound in drug substances and products. This is essential for ensuring drug safety, efficacy, and shelf-life, and for complying with regulatory requirements outlined in ICH guidelines . This product is supplied with a comprehensive Certificate of Analysis (CoA) to guarantee its identity, purity, and quality, making it an indispensable tool for method development, validation, and regulatory submissions like ANDA and NDA . This material is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-22(2)12-5-8-19-18-7-4-3-6-17(18)15-24-21-10-9-16(11-13-23)14-20(19)21/h3-4,6-10,13-14H,5,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBUVTVWLYTOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig and Grignard Reaction-Based Approaches

Early routes for olopatadine synthesis relied on Wittig and Grignard reactions to introduce the dimethylaminopropyl side chain. For example, WO2011033532A1 describes a Grignard reaction between 11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl acetic acid and 3-dimethylaminopropyl magnesium chloride. This method, however, faces challenges:

  • Low Stereoselectivity : The E/Z isomer ratio of the resulting olefin is suboptimal (~1:1), necessitating costly chromatographic separation.
  • Hazardous Reagents : Use of pyrophoric Grignard reagents and strict anhydrous conditions complicates industrial scalability.

Barbier Reaction and Hydroboration-Oxidation

WO2014147647A1 introduces a safer, more efficient pathway:

  • Esterification : Isoxepac (2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid) is treated with thionyl chloride in methanol to form the methyl ester.
  • Barbier Allylation : Zinc-mediated allylation with allyl bromide in dimethylformamide (DMF) yields allylic alcohol (Step b).
  • Hydroboration-Oxidation : 9-Borabicyclo[3.3.1]nonane (9-BBN) selectively adds to the allylic alcohol, followed by NaOH/H₂O₂ quenching to generate a diol (Step c).
  • Cyclization and Isomerization : p-Toluenesulfonic acid (p-TSA) catalyzes spirotetrahydrofuran formation, while AlCl₃ promotes olefin isomerization to achieve an E/Z ratio of 1:1.5.

Key Advantages :

  • Eliminates pyrophoric reagents (e.g., Grignard).
  • Achieves 84% yield in hydroboration-oxidation vs. ≤60% in prior methods.

Comparative Analysis of Methodologies

Table 1: Key Metrics in Olopatadine Synthesis

Parameter Grignard (WO2011033532A1) Barbier/Hydroboration (WO2014147647A1)
Overall Yield 55–60% 84% (hydroboration step)
E/Z Ratio 1:1 1:1.5
Hazardous Reagents Mg, THF, anhydrous conditions DMF, 9-BBN
Scalability Low (moisture-sensitive) Moderate (ambient temp. steps)

Table 2: Aldehyde-Forming Oxidation Methods

Method Reagents Compatibility with Olopatadine Intermediates
Ozonolysis O₃, Zn/HOAc High (cleaves exocyclic alkenes)
PCC Oxidation PCC, CH₂Cl₂ Moderate (sensitive to electron-rich arenes)
Swern (COCl)₂, DMSO, Et₃N Low (risk of overoxidation)

Challenges in Aldehyde Intermediate Stabilization

Aldehydes are prone to side reactions (e.g., polymerization, overoxidation), complicating isolation. Patent data suggests in situ generation and immediate consumption of aldehydes may be preferable. For example:

  • One-Pot Oxidation-Amination : Directly converting alcohols to aldehydes (via TEMPO/BAIB oxidation) followed by reductive amination without isolation.
  • Protection Strategies : Employing acetals or hydrazones to stabilize aldehydes during synthesis.

Chemical Reactions Analysis

Chemical Reactions Involving Olopatadine Carbaldehyde

This compound can participate in various chemical reactions typical for aldehydes, which include:

  • Nucleophilic Addition Reactions : The carbonyl group in aldehydes is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.

  • Condensation Reactions : Aldehydes can undergo condensation with amines or other nucleophiles to form imines or other complex structures.

  • Oxidation Reactions : Although aldehydes are generally oxidized to carboxylic acids, this compound can also participate in selective oxidation processes that may lead to valuable derivatives.

Stability and Degradation Pathways

Research has shown that this compound is subject to various degradation pathways under specific conditions. Forced degradation studies indicate that exposure to light and certain excipients can lead to the formation of impurities, including E and Z isomers of Olopatadine . The degradation process can be summarized as follows:

  • Photolytic Degradation : Under UV light, Olopatadine can undergo photolytic reactions leading to structural changes and formation of impurities.

  • Thermal Stability : Elevated temperatures may also affect the stability of this compound, promoting degradation into less active forms or by-products .

Table 2: Degradation Products

ConditionObserved Degradation Products
UV Light ExposureE and Z isomers of this compound
High TemperatureVarious by-products due to thermal breakdown

Scientific Research Applications

Olopatadine Carbaldehyde is primarily used in scientific research as an intermediate in the synthesis of Olopatadine. Its applications include:

    Chemistry: Used in the study of photolytic degradation and isolation techniques.

    Biology: Research on histamine H1 receptor antagonists and their effects on mast cells.

    Medicine: Development of anti-allergic medications.

    Industry: Production of Olopatadine for pharmaceutical use.

Mechanism of Action

Olopatadine Carbaldehyde itself does not have a direct mechanism of action as it is an intermediate compound. Olopatadine, the compound it helps synthesize, works by blocking the effects of histamine, a primary inflammatory mediator. Olopatadine stabilizes mast cells and prevents the release of histamine, thereby reducing allergic reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs and Impurities

Chemical and Structural Comparison

Key Compounds Compared :

Compound Molecular Formula M.W. CAS# Role/Origin
Olopatadine Carbaldehyde HCl C₂₀H₂₁NO₂•HCl 307.39 1376615-97-2 Metabolite/degradation product
Olopatadine HCl C₂₁H₂₃NO₃•HCl 337.42 140462-76-6 Parent drug
Olopatadine N-Oxide C₂₁H₂₃NO₄ 353.42 173174-07-7 Oxidation-derived impurity
Olopatadine E-Isomer C₂₁H₂₃NO₃ 337.42 113806-06-7 Synthesis by-product
α-Hydroxy Olopatadine C₂₁H₂₃NO₄ 356.44 N/A Synthesis intermediate
Rupatadine C₂₆H₂₆ClN₃ 415.96 158876-82-5 H₁/PAF antagonist (comparator)

Structural Insights :

  • Carbaldehyde vs.
  • N-Oxide : Formed via oxidative degradation, this impurity has a higher molecular weight and reduced H₁ receptor affinity compared to Olopatadine .
  • E-Isomer : A stereoisomer formed during synthesis via the Wittig reaction; exhibits lower thermodynamic stability than the Z-isomer (active form) .

Pharmacological and Efficacy Comparisons

Mechanism of Action
  • Olopatadine HCl : Dual action—blocks H₁ receptors (Ki = 31.6 nM) and inhibits mast cell mediator release (e.g., histamine, PGD₂) .
  • No direct evidence of mast cell stabilization .
  • Rupatadine: Inhibits H₁ receptors and platelet-activating factor (PAF), offering broader anti-inflammatory effects but with a higher eosinophil count vs. Olopatadine in chronic urticaria .
Clinical Efficacy
  • Olopatadine 0.7% vs. 0.2% : Higher concentration provides prolonged ocular itching relief (24-hour efficacy) due to enhanced bioavailability .
  • Carbaldehyde: Not clinically tested; regarded as a non-active metabolite in regulatory filings .
  • Rupatadine vs. Olopatadine: Olopatadine significantly reduces eosinophil counts (p < 0.05), suggesting superior anti-eosinophilic activity .

Stability and Degradation Profiles

Degradation Pathways :

  • Carbaldehyde : Forms under oxidative conditions (e.g., heat sterilization) alongside N-oxide and E-isomer impurities .
  • Parent Drug : Degrades by photolysis (↑ E-isomer, α-hydroxy) and oxidation (↑ N-oxide, carbaldehyde) .

Stability Comparison :

Condition Olopatadine HCl Degradation Carbaldehyde Formation
Heat (60°C) 5–10% degradation ↑↑ (major product)
UV Light Moderate degradation Minimal
Oxidative (H₂O₂) Severe degradation (17%) ↑↑

Analytical Detection :

  • UHPLC Methods : Carbaldehyde is detected at 220 nm with higher sensitivity vs. USP-prescribed 299 nm for Olopatadine .

Research Findings and Clinical Relevance

  • Comparative Pharmacokinetics : Olopatadine exhibits linear PK in humans (t₁/₂ = 3.1 hours), while carbaldehyde’s PK remains unstudied .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of Olopatadine Carbaldehyde in synthetic batches?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the carbaldehyde functional group and stereochemistry, supplemented by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection to assess purity (>98%). Mass spectrometry (MS) can validate molecular weight (C₂₀H₂₁NO₂·HCl, MW 307.39). Cross-reference spectral data with published standards for isomers (e.g., E/Z configurations) . For reproducibility, document solvent systems, column specifications, and calibration protocols per ICH guidelines .

Q. How should researchers design experiments to synthesize this compound while minimizing byproducts?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, catalyst loading) using a stepwise approach. Start with the oxidation of Olopatadine’s alcohol precursor using pyridinium chlorochromate (PCC) in anhydrous dichloromethane. Monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, employ liquid-liquid extraction and recrystallization (e.g., ethanol/water) to isolate the carbaldehyde derivative. Validate yield and purity via HPLC and elemental analysis .

Q. What stability testing protocols are critical for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies per ICH Q1A(R2) guidelines. Expose the compound to controlled humidity (75% RH), temperature (40°C), and light (ICH Q1B) for 6 months. Assess degradation products using HPLC-MS and quantify via peak area normalization. Compare results with baseline data from freshly synthesized batches. Note: The carbaldehyde group may oxidize further under prolonged light exposure, necessitating amber glass storage .

Advanced Research Questions

Q. How can researchers resolve and quantify the Z/E isomers of this compound during analytical profiling?

  • Methodological Answer : Utilize chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IG-3) and a mobile phase of hexane:isopropanol (85:15, v/v) at 25°C. Adjust flow rates (1.0 mL/min) to achieve baseline separation. Validate isomer ratios via UV detection at 254 nm. For absolute configuration determination, couple with circular dichroism (CD) spectroscopy or single-crystal X-ray diffraction .

Q. What experimental strategies address contradictions in structure-activity relationship (SAR) data between Olopatadine and its carbaldehyde derivative?

  • Methodological Answer : Conduct comparative molecular docking studies using histamine H₁ receptor models (PDB ID: 7DFL) to assess binding affinity changes. Validate computationally predicted interactions with in vitro receptor-binding assays (radioligand displacement). If in vitro data conflicts with computational models, re-evaluate force field parameters or assay conditions (e.g., pH, solvent polarity). Cross-reference with clinical data on parent compounds to infer metabolic implications .

Q. How should researchers design a pharmacokinetic (PK) study for this compound, given its potential instability in biological matrices?

  • Methodological Answer : Stabilize the compound in plasma using 0.1% formic acid and immediate freezing (-80°C). For quantification, develop a validated LC-MS/MS method with a lower limit of quantification (LLOQ) ≤1 ng/mL. Use deuterated internal standards (e.g., Olopatadine-d3) to correct for matrix effects. Assess metabolite formation via high-resolution MS and compare with in vitro hepatic microsomal assays .

Q. What statistical approaches are recommended for analyzing dose-response contradictions in preclinical models of this compound?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Use Akaike Information Criterion (AIC) to select between Emax and sigmoidal models. If in vivo efficacy plateaus at lower doses than predicted, investigate off-target effects via proteome-wide affinity profiling (e.g., thermal shift assays). Reconcile discrepancies by integrating pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound across laboratories?

  • Methodological Answer : Provide granular details in supplementary materials: exact reagent grades (e.g., ACS-certified PCC), equipment calibration records (e.g., NMR magnet shimming), and environmental controls (humidity/temperature logs). Share raw spectral data in open repositories (e.g., Zenodo) with digital object identifiers (DOIs). For inter-lab validation, conduct round-robin testing with blinded samples .

Q. What metadata standards are essential when publishing datasets on this compound’s physicochemical properties?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include experimental conditions (solvent purity, instrument model), processing algorithms (e.g., NMR baseline correction methods), and uncertainty estimates (e.g., ±0.01 ppm for chemical shifts). Use standardized formats (JCAMP-DX for spectra, .mzML for MS data) .

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